molecular formula C10H11BrN2O2 B3032155 (6-Bromopyridin-3-YL)(morpholino)methanone CAS No. 1180131-60-5

(6-Bromopyridin-3-YL)(morpholino)methanone

Cat. No.: B3032155
CAS No.: 1180131-60-5
M. Wt: 271.11
InChI Key: QGQGBIUXUSVJKP-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-YL)(morpholino)methanone is a useful research compound. Its molecular formula is C10H11BrN2O2 and its molecular weight is 271.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

  • Synthesis Techniques and Chemical Structure Analysis : The compound (6-Bromopyridin-3-YL)(morpholino)methanone has been synthesized and analyzed in various studies. For instance, a derivative compound, [(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone], was synthesized and its structure characterized using methods like IR, NMR, LC-MS spectra, and X-ray diffraction. This study highlighted the importance of understanding the chemical structure for potential bioactive properties (Benaka Prasad et al., 2018).

Biological Activity and Pharmacological Potential

  • Antitumor Activity : Various derivatives of morpholino methanone, including those structurally similar to this compound, have been explored for their antitumor properties. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated significant inhibition on the proliferation of various cancer cell lines, highlighting its potential as an antitumor agent (Tang & Fu, 2018).

Potential Applications in Medicinal Chemistry

  • Synthesis of Pharmaceutical Intermediates : Compounds similar to this compound have been used as intermediates in the synthesis of pharmaceuticals. For instance, the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key material for a new investigational drug, employed similar morpholino methanone compounds (Kopach et al., 2009).

Properties

IUPAC Name

(6-bromopyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQGBIUXUSVJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734933
Record name (6-Bromopyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180131-60-5
Record name (6-Bromopyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 6-bromonicotinic acid (700 mg, 3.5 mmol), morpholine (391 mg, 4.5 mmol), HATU (220 mg, 0.59 mmol) and DIPEA (0.3 mL) in 10 mL of dry THF was stirred at room temperature for 14 hours. The reaction solution was evaporated to dryness. To the residue was added 20 mL of 0.5N hydrochloride, and the mixture was extracted with ethyl acetate (50 mL×3). The organic layer was dried over sodium sulfate and concentrated to give (6-bromopyridin-3-yl)(morpholino)methanone (750 mg, 79%). LC-MS: 271, 273 [M+H]+, tR=1.290 min.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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